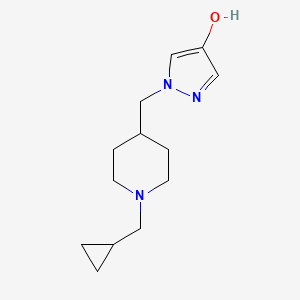
1-((1-(Cyclopropylmethyl)piperidin-4-yl)methyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₀H₂₁N₃ , and its molecular weight is 183.29 g/mol .
- The compound features a pyrazole ring fused with a piperidine ring, and it contains a methyl group at the 1-position of the piperidine ring.
- It is a white crystalline solid with a melting point of 53-56°C and a boiling point of 261°C .
- Solubility: It is soluble in water.
- Common synonyms include 1-Methyl-4-(piperidin-4-yl)piperazine , N-Methyl-4-(4-piperidinyl)-Piperazine , and 4-(1-Methyl-4-piperazinyl)piperidine .
1-((1-(Cyclopropylmethyl)piperidin-4-yl)methyl)-1H-pyrazol-4-ol:
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of with to form the corresponding . Subsequent cyclization with leads to the formation of the pyrazole ring.
Industrial Production: While industrial-scale production methods may vary, the synthetic route typically involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: It may serve as a building block for designing bioactive molecules or as a ligand in drug discovery.
Industry: Its applications extend to the development of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: The combination of a pyrazole and piperidine ring, along with the methyl group, makes this compound unique.
Similar Compounds: While I don’t have a specific list, related compounds may include other piperazine derivatives or pyrazole-containing molecules.
Remember that this compound’s applications and properties continue to be explored by researchers worldwide.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
1-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]pyrazol-4-ol |
InChI |
InChI=1S/C13H21N3O/c17-13-7-14-16(10-13)9-12-3-5-15(6-4-12)8-11-1-2-11/h7,10-12,17H,1-6,8-9H2 |
InChI Key |
WWCXIOOUFHSOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)CN3C=C(C=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


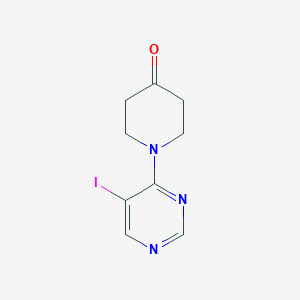

![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)
![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)

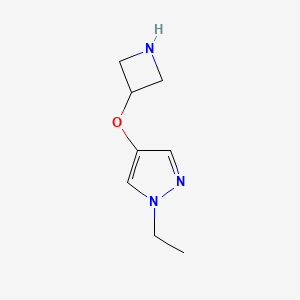
![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)
![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)
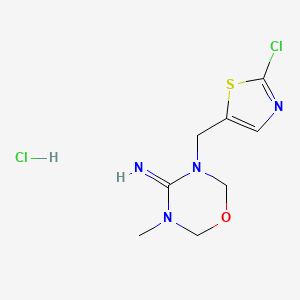
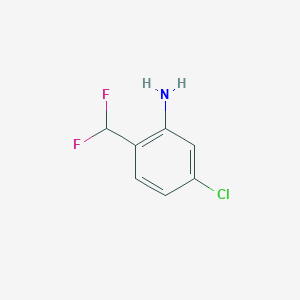
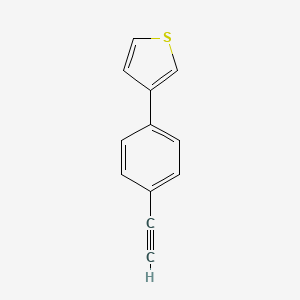
![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)


